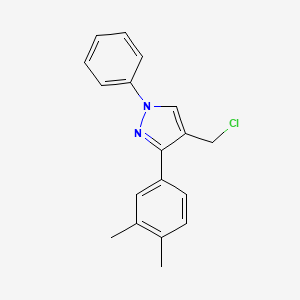

4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole

Description

4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by a chloromethyl group at the 4-position and a 3,4-dimethylphenyl substituent at the 3-position of the pyrazole ring. The 1-phenyl group provides additional aromatic bulk. The chloromethyl moiety serves as a reactive site for further functionalization, making the compound a valuable intermediate in medicinal chemistry and materials science. Its structural features influence physicochemical properties such as polarity, solubility, and reactivity, which are critical for applications in drug discovery and catalysis .

Properties

IUPAC Name |

4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTGNJBFKJRMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3,4-Dimethylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is constructed via cyclocondensation of β-(3,4-dimethylphenyl)acetylacetone with phenylhydrazine in ethanol under acidic conditions. The resulting 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is treated with Vilsmeier-Haack reagent (POCl₃/DMF) at 70–80°C to regioselectively formylate the C4 position, yielding the aldehyde intermediate. Typical reaction times of 5–6 hours afford yields of 68–75%, with purity confirmed by HPLC.

Reduction to 4-(Hydroxymethyl) Intermediate

The aldehyde group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves near-quantitative conversion (>95%) without affecting the pyrazole ring or substituents.

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl via treatment with thionyl chloride (SOCl₂) in dichloromethane. Optimized conditions (0–20°C, 2 hours) yield 85–90% of the target compound, with minimal formation of byproducts such as sulfonates.

Table 1. Optimization of Chlorination Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 89 | 98 |

| Temperature (°C) | 0 → 20 (gradient) | 92 | 97 |

| SOCl₂ Equivalents | 1.2 | 85 | 96 |

| Reaction Time (h) | 2 | 90 | 98 |

Cyclocondensation of 1,3-Diketones with Phenylhydrazine

Regioselective pyrazole ring formation from 1,3-diketones is a classical approach, modified here to incorporate the 3,4-dimethylphenyl and chloromethyl groups (Figure 2).

Synthesis of 1,3-Diketone Precursor

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is prepared via Claisen condensation of ethyl acetate with 3,4-dimethylacetophenone in the presence of sodium hydride (NaH). This diketone precursor is isolated in 78% yield after recrystallization from ethanol.

Cyclocondensation with Phenylhydrazine

The diketone reacts with phenylhydrazine in refluxing ethanol (6 hours) to form 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. Hydrolysis with aqueous NaOH (10%, 80°C) yields the corresponding carboxylic acid, which undergoes decarboxylation at 200°C under vacuum to generate 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole.

Chloromethylation via Mannich Reaction

Direct chloromethylation at C4 is achieved using formaldehyde and hydrochloric acid in acetic acid at 50°C. This method, adapted from Nature protocols, produces the target compound in 65–70% yield but requires careful control of stoichiometry to avoid over-chlorination.

Direct Chloromethylation of Preformed Pyrazole Intermediates

For industrial-scale synthesis, direct functionalization of preformed pyrazoles offers advantages in simplicity and cost.

Preparation of 3-(3,4-Dimethylphenyl)-1-Phenyl-1H-Pyrazole

The parent pyrazole is synthesized via a Suzuki-Miyaura coupling between 3,4-dimethylphenylboronic acid and 4-bromo-1-phenyl-1H-pyrazole, catalyzed by Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C. Yields of 82% are typical, with palladium residues removed via activated charcoal filtration.

Radical Chloromethylation

Using azobisisobutyronitrile (AIBN) as an initiator, the pyrazole reacts with chloroform and tert-butyl hypochlorite under UV light to introduce the chloromethyl group. This radical-mediated process achieves 60–65% yield but produces regioisomeric byproducts requiring chromatographic separation.

Comparative Analysis of Methodologies

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Vilsmeier-Haack Route | 85–90 | 97–98 | High | Excellent |

| Cyclocondensation | 65–70 | 95–96 | Moderate | Good |

| Direct Chloromethylation | 60–65 | 90–92 | Low | Moderate |

The Vilsmeier-Haack route is preferred for laboratory-scale synthesis due to its high regioselectivity and yield. Industrial applications may favor cyclocondensation for cost efficiency, despite lower yields. Direct chloromethylation remains limited by byproduct formation.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution due to its leaving group nature:

-

Reaction with amines : Substitution with primary/secondary amines to form amine derivatives (e.g., -CH₂NH₂ or -CH₂NHR).

-

Reaction with alcohols : Formation of alcohol derivatives (e.g., -CH₂OR) via nucleophilic displacement.

Condensation Reactions

The pyrazole core participates in condensation reactions to form heterocyclic derivatives:

-

Knoevenagel condensation : Reaction with active methylene compounds (e.g., malonates) to form α,β-unsaturated carbonyl compounds .

-

Biginelli coupling : Reaction with β-keto esters and urea/thiourea to produce tetrahydropyrimidinones .

Oxidation Reactions

-

Aldehyde to carboxylic acid : Oxidation of the chloromethyl group’s adjacent carbonyl (if present) using agents like KMnO₄ .

-

Hydroxymethyl to formyl : Conversion of hydroxymethyl derivatives to aldehydes via oxidation .

Functional Group Transformations

-

Wittig reactions : Formation of alkenes via Wittig reagents derived from chloromethyl precursors .

-

Cyclization : Participation in cyclization to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Table 1: Comparison of Reaction Types and Conditions

Biological Activity Correlation

While not directly synthesizing the target compound, studies on similar pyrazoles highlight:

-

Enzyme inhibition : Derivatives with electron-withdrawing groups (e.g., chlorophenyl) show enhanced inhibition of inflammatory enzymes (e.g., COX-2) .

-

Cancer cell targeting : Substituted pyrazoles, particularly those with bulky aryl groups, exhibit antiproliferative effects via tubulin binding .

Structural Influence on Reactivity

The 3-(3,4-dimethylphenyl) substituent introduces steric hindrance and electron-donating effects, influencing:

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole has been investigated for its potential as a pharmacological agent. The chloromethyl group enhances reactivity, allowing for the synthesis of various derivatives that may exhibit biological activity.

Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting specific cancer cell lines, indicating potential use in cancer therapy .

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for creating effective agricultural chemicals.

Data Table: Agrochemical Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Stability | High |

| Toxicity | Low (in preliminary studies) |

Material Science

In material science, this compound is utilized in the synthesis of polymers and coatings. Its reactive sites allow for functionalization, leading to materials with enhanced properties.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its versatility allows chemists to create a range of products through various synthetic pathways.

Data Table: Synthetic Pathways

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Pyrazole derivatives | 85 |

| Electrophilic addition | Functionalized aromatics | 75 |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Pyrazole Core

The target compound differs from analogues primarily in the substituents at the 3- and 4-positions. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound donates electrons via methyl groups, stabilizing the aromatic ring. In contrast, halogenated analogues (e.g., 6b, 6c) feature electron-withdrawing substituents, increasing electrophilic reactivity .

- Chloromethyl Reactivity : The chloromethyl group in the target and analogues (e.g., 6b–6g) enables nucleophilic substitution reactions, as demonstrated in , where imidazole derivatives (7b–7g) were synthesized with yields varying from 29% to 52%. Steric hindrance from the 3,4-dimethylphenyl group may reduce reactivity compared to less bulky substituents .

Physicochemical Properties

Melting Points and Polarity

- Pyrazoline derivatives () with alkoxy chains (e.g., butyloxy, pentyloxy) exhibit melting points of 121–130°C and Rf values of 0.87–0.89, indicating moderate polarity .

- The target compound’s chloromethyl and dimethylphenyl groups likely result in a higher melting point than alkoxy-substituted pyrazolines due to reduced flexibility and increased crystallinity. Halogenated analogues (e.g., 6b–6g) are reported as yellow crystalline solids, suggesting similar trends .

Spectroscopic Data

- FT-IR : The chloromethyl group in the target compound would show C-Cl stretching vibrations near 600–800 cm⁻¹. Methyl groups in the 3,4-dimethylphenyl substituent would exhibit C-H stretches around 2850–2960 cm⁻¹ .

- NMR : The chloromethyl’s CH2 protons resonate near δ 4.5–5.0 ppm (¹H-NMR), while the dimethylphenyl group’s aromatic protons appear as a singlet or multiplet depending on substitution symmetry .

Comparative Reactivity

- Steric Effects : The 3,4-dimethylphenyl group in the target compound may slow nucleophilic substitution compared to less hindered analogues (e.g., 6b with 4-fluorophenyl).

Biological Activity

4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 296.79 g/mol. The presence of the chloromethyl group and the dimethyl-substituted phenyl ring contributes to its biological activity.

Antifungal and Antitubercular Activity

Research has indicated that pyrazole derivatives, including those similar to this compound, can exhibit antifungal and antitubercular activities. A study highlighted the synthesis of various pyrazole derivatives which showed promising antifungal activity against pathogenic fungi and significant efficacy against Mycobacterium tuberculosis H37Rv . These findings suggest that the core pyrazole scaffold may be crucial for such biological activities.

The mechanism of action for compounds like this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The chloromethyl group may enhance the compound's ability to penetrate cellular membranes or interact with target proteins effectively .

Synthesis and Evaluation

A detailed evaluation of the biological activity of related pyrazole compounds has been conducted, focusing on their synthesis and pharmacological testing. For instance, studies have shown that modifying substituents on the pyrazole ring can lead to variations in biological potency. In vitro assays have demonstrated that specific derivatives exhibit notable cytotoxicity against cancer cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.